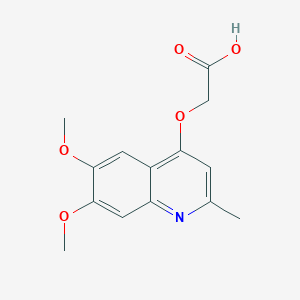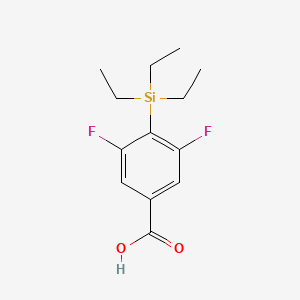
Benzoic acid, 3,5-difluoro-4-(triethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-(triethylsilyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₈F₂O₂Si It is characterized by the presence of two fluorine atoms and a triethylsilyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-4-(triethylsilyl)benzoic acid typically involves the introduction of the triethylsilyl group to a difluorobenzoic acid derivative. One common method involves the reaction of 3,5-difluorobenzoic acid with chlorotriethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 3,5-difluoro-4-(triethylsilyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3,5-Difluoro-4-(triethylsilyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The triethylsilyl group can be hydrolyzed to yield the corresponding hydroxyl derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the triethylsilyl group.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with substituted fluorine atoms.
Hydrolysis: 3,5-difluoro-4-hydroxybenzoic acid.
Coupling Reactions: Various biaryl compounds depending on the coupling partner used.
科学研究应用
3,5-Difluoro-4-(triethylsilyl)benzoic acid has several applications in scientific research:
Medicine: Research into its potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 3,5-difluoro-4-(triethylsilyl)benzoic acid in chemical reactions involves the activation of the benzoic acid core and the triethylsilyl group. The triethylsilyl group can act as a protecting group, allowing selective reactions at other positions on the molecule. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .
相似化合物的比较
Similar Compounds
3,5-Difluoro-4-(trimethylsilyl)benzoic acid: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3,5-Difluorobenzoic acid: Lacks the triethylsilyl group, making it less bulky and potentially more reactive in certain reactions.
Uniqueness
3,5-Difluoro-4-(triethylsilyl)benzoic acid is unique due to the presence of both fluorine atoms and a bulky triethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound in synthetic chemistry .
属性
CAS 编号 |
651027-07-5 |
|---|---|
分子式 |
C13H18F2O2Si |
分子量 |
272.36 g/mol |
IUPAC 名称 |
3,5-difluoro-4-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI 键 |
MEAGTXUXQMNFCS-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=C(C=C(C=C1F)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



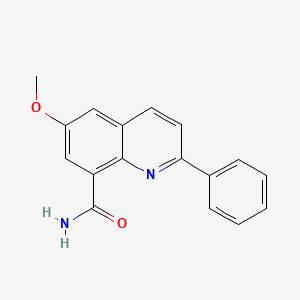
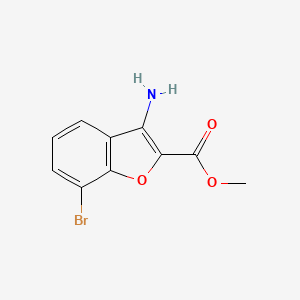
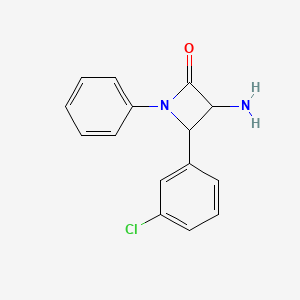
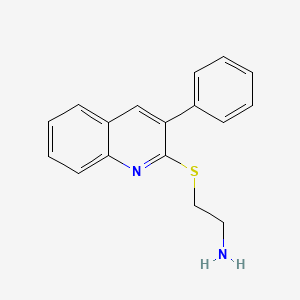
![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)
![2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B11848348.png)

![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)

![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)


